molecular formula C8H7N3S3 B12589069 5-[(2-Aminophenyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione CAS No. 873796-32-8

5-[(2-Aminophenyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione

Cat. No.: B12589069
CAS No.: 873796-32-8
M. Wt: 241.4 g/mol
InChI Key: VPXVSMPBCAGAKC-UHFFFAOYSA-N
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Description

5-[(2-Aminophenyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione is a chemical compound known for its diverse pharmacological activities. This compound belongs to the class of thiadiazole derivatives, which have been extensively studied for their potential therapeutic applications. The structure of this compound includes a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, along with an aminophenyl group and a thione group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Aminophenyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of 2-aminothiophenol with carbon disulfide and hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is obtained after purification. The general synthetic pathway can be summarized as follows:

    Step 1: 2-aminothiophenol reacts with carbon disulfide in the presence of a base to form the intermediate dithiocarbamate.

    Step 2: The dithiocarbamate intermediate is then treated with hydrazine hydrate to form the thiadiazole ring.

    Step 3: The final product, this compound, is obtained after purification.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Aminophenyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The aminophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(2-Aminophenyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors in the central nervous system, leading to its antidepressant and anxiolytic effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-Aminophenyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione stands out due to its diverse pharmacological activities, particularly its central nervous system effects. Its unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various therapeutic applications.

Properties

CAS No.

873796-32-8

Molecular Formula

C8H7N3S3

Molecular Weight

241.4 g/mol

IUPAC Name

5-(2-aminophenyl)sulfanyl-3H-1,3,4-thiadiazole-2-thione

InChI

InChI=1S/C8H7N3S3/c9-5-3-1-2-4-6(5)13-8-11-10-7(12)14-8/h1-4H,9H2,(H,10,12)

InChI Key

VPXVSMPBCAGAKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=NNC(=S)S2

Origin of Product

United States

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